molecular formula C7H4N4O4 B058450 6-Nitro-1H-benzotriazole-4-carboxylic acid CAS No. 117886-75-6

6-Nitro-1H-benzotriazole-4-carboxylic acid

Cat. No. B058450
M. Wt: 208.13 g/mol
InChI Key: JLCPTYPYZSGOJQ-UHFFFAOYSA-N
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Description

6-Nitro-1H-benzotriazole-4-carboxylic acid is a derivative of benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. It has a five-membered ring that contains three consecutive nitrogen atoms . Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .


Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .


Molecular Structure Analysis

The molecular formula of 6-Nitro-1H-benzotriazole-4-carboxylic acid is C7H4N4O4 . The structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers .


Chemical Reactions Analysis

Benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C . It is soluble in water at 20 g/L .

Scientific Research Applications

Synthesis and Chemical Transformations

6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its derivatives, which include nitro groups, have been synthesized for further chemical transformations. These compounds have been utilized in studying their luminescence and complex-forming properties, showcasing their potential in creating a variety of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives with different functional substituents (V. S. Vasin, T. Y. Koldaeva, & V. Perevalov, 2013).

Guanidinylating Reagents

The introduction of electron-withdrawing substituents such as the 6-nitro derivative enhances the leaving group character of benzotriazole, making N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidines highly efficient reagents for converting primary and secondary amines into diprotected guanidines. This application is significant in solution and solid-phase synthesis, demonstrating the versatility of the compound in synthetic organic chemistry (H. Musiol & L. Moroder, 2001).

Luminescent Properties

The luminescence properties of materials synthesized from benzotriazole-5-carboxylic acid and auxiliary aromatic dicarboxylic ligands have been explored, showing potential in developing novel luminescent probes. Such materials have been tested for their CO2 uptake capacity and their stability in air and water, suggesting their applicability in environmental monitoring and gas adsorption technologies (Wei-ping Xie et al., 2018).

Solid-Phase Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has demonstrated its utility as a multireactive building block in heterocyclic oriented synthesis. Its application in preparing substituted nitrogenous heterocycles through polymer-supported methodologies showcases the potential of nitrobenzotriazole derivatives in the rapid and diverse synthesis of heterocyclic scaffolds, crucial for drug discovery and development (Soňa Křupková et al., 2013).

Biotransformation Insights

Research on the biotransformation of benzotriazoles, including 6-nitro-1H-benzotriazole-4-carboxylic acid derivatives, has provided insights into the aerobic biological degradation mechanisms in activated sludge. The identification of major transformation products and the elucidation of degradation pathways contribute to understanding the environmental fate of these compounds. This knowledge is vital for assessing the environmental impact of benzotriazole derivatives and for developing strategies to mitigate their presence in aquatic environments (Sebastian Huntscha et al., 2014).

properties

IUPAC Name

6-nitro-2H-benzotriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-7(13)4-1-3(11(14)15)2-5-6(4)9-10-8-5/h1-2H,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCPTYPYZSGOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423322
Record name 1H-Benzotriazole-7-carboxylicacid, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1H-benzotriazole-4-carboxylic acid

CAS RN

117886-75-6
Record name 1H-Benzotriazole-7-carboxylicacid, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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